3-cyano-N-(furan-2-ylmethyl)benzamide
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Overview
Description
3-cyano-N-(furan-2-ylmethyl)benzamide is an organic compound with the molecular formula C₁₃H₁₀N₂O₂ and a molecular weight of 226.23 g/mol It is characterized by the presence of a cyano group (-CN) attached to a benzamide structure, with a furan ring linked via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(furan-2-ylmethyl)benzamide typically involves the reaction of 3-cyanobenzoyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction . The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 3-amino-N-(furan-2-ylmethyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-cyano-N-(furan-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-cyano-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The furan ring may also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-cyano-N-(4-methylbenzyl)benzamide
- 3-cyano-N-(prop-2-en-1-yl)benzamide
- 4-cyano-N-(4-acetylphenyl)benzamide
Uniqueness
3-cyano-N-(furan-2-ylmethyl)benzamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3-cyano-N-(furan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-8-10-3-1-4-11(7-10)13(16)15-9-12-5-2-6-17-12/h1-7H,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSNUBZVXMNRLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC=CO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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